molecular formula C9H11Cl2N3OS B2554698 N-(6-amino-1,3-benzothiazol-2-yl)acetamide dihydrochloride CAS No. 1171906-92-5

N-(6-amino-1,3-benzothiazol-2-yl)acetamide dihydrochloride

Cat. No.: B2554698
CAS No.: 1171906-92-5
M. Wt: 280.17
InChI Key: BAIQEGUDYXSJCJ-UHFFFAOYSA-N
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Description

N-(6-Amino-1,3-benzothiazol-2-yl)acetamide dihydrochloride is a benzothiazole-derived compound characterized by a 6-amino substitution on the benzothiazole ring and an acetamide group at the 2-position, with the dihydrochloride salt enhancing its aqueous solubility. This compound is cataloged by suppliers like Santa Cruz Biotechnology (Catalog #sc-354874) but is currently listed as discontinued by CymitQuimica .

Properties

IUPAC Name

N-(6-amino-1,3-benzothiazol-2-yl)acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS.2ClH/c1-5(13)11-9-12-7-3-2-6(10)4-8(7)14-9;;/h2-4H,10H2,1H3,(H,11,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIQEGUDYXSJCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(S1)C=C(C=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171906-92-5
Record name N-(6-amino-1,3-benzothiazol-2-yl)acetamide dihydrochloride
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Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the sulfur atom of the benzothiazole ring and the amino group.

Reagent Products Conditions Citations
Hydrogen peroxideSulfoxide derivativesAcidic or basic catalysts, room temp
Potassium permanganateSulfone derivativesAqueous solutions, mild heating

Mechanism :

  • Sulfur oxidation : The thioether group in the benzothiazole ring is converted to sulfoxide or sulfone via electrophilic attack.

  • Amino group oxidation : The -NH₂ group may form nitroso or nitro derivatives under strong oxidizing conditions.

Reduction Reactions

Reduction primarily targets the amino group or oxidized sulfur species.

Reagent Products Conditions Citations
Sodium borohydrideAmine derivativesEthanol or methanol, room temp
Lithium aluminum hydrideReduced nitrogen speciesAnhydrous ether, reflux

Mechanism :

  • Amine reduction : The amino group may undergo reductive alkylation or conversion to amine derivatives.

  • Sulfur reduction : Oxidized sulfur species (e.g., sulfones) can revert to the thioether form under strong reducing conditions .

Substitution Reactions

The compound participates in nucleophilic substitution at the benzothiazole ring and amino group.

Reagent Products Conditions Citations
Halogenated compoundsSubstituted benzothiazole derivativesAcidic or basic catalysts, reflux
Amines/thiolsN-substituted acetamide derivativesEthanol, reflux with K₂CO₃

Mechanism :

  • Ring substitution : The benzothiazole core undergoes electrophilic substitution, particularly at positions activated by the amino and acetamide groups.

  • Amino group substitution : The -NH₂ group reacts with nucleophiles (e.g., amines, thiols) to form substituted derivatives .

Acetylation Reactions

While the compound already contains an acetamide group, further acetylation is possible at the amino group.

Reagent Products Conditions Citations
Acetic anhydrideN,N-diacylated derivativesBase (e.g., pyridine), reflux

Mechanism :

  • Acetylation : The amino group reacts with acetylating agents to form N-acyl derivatives, altering solubility and reactivity .

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions.

Reagent Products Conditions Citations
HCl (acidic)Carboxylic acid + ammoniaAqueous solution, heat
NaOH (basic)Carboxylate salt + amineAqueous solution, heat

Mechanism :

  • Acidic hydrolysis : The acetamide group converts to a carboxylic acid, releasing ammonia.

  • Basic hydrolysis : The acetamide forms a carboxylate salt and releases the amine.

Comparison of Reaction Pathways

Reaction Type Key Features Biological Impact
OxidationConverts sulfur to sulfoxide/sulfone; may oxidize amino groupAlters antimicrobial/anticancer efficacy
ReductionReduces oxidized sulfur or amino groupsModulates enzyme inhibition properties
SubstitutionIntroduces functional groups (e.g., chloro, methoxy)Enhances or diminishes bioactivity

This compound’s reactivity profile highlights its versatility for further functionalization and therapeutic development. Experimental optimization of reaction conditions (e.g., solvent choice, catalysts) is critical for achieving desired product outcomes.

Scientific Research Applications

Chemical Properties and Structure

N-(6-amino-1,3-benzothiazol-2-yl)acetamide dihydrochloride is characterized by its benzothiazole structure, which contributes to its biological activity. The compound's molecular formula is C9H10N3O2HClC_9H_{10}N_3O\cdot 2HCl, with a molecular weight of approximately 280.17 g/mol. Its structure includes an amino group at the 6-position of the benzothiazole ring and an acetamide group, which enhances its solubility in polar solvents, making it suitable for biological assays .

Medicinal Chemistry

The compound has been extensively studied for its anticancer properties. Research indicates that derivatives of benzothiazole, including this compound, can induce apoptosis in cancer cells by inhibiting specific enzymes involved in cell proliferation .

Case Study: Anticancer Activity
A study demonstrated that benzothiazole derivatives exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved the inhibition of key signaling pathways that promote cell survival and proliferation .

Antimicrobial and Antifungal Properties

This compound has shown promise as an antimicrobial and antifungal agent due to its ability to inhibit the growth of a range of microorganisms. Its efficacy against both gram-positive and gram-negative bacteria makes it a candidate for further development in treating infections .

Case Study: Antimicrobial Evaluation
In vitro studies revealed that this compound effectively inhibited the growth of several pathogenic bacteria and fungi. These findings support its potential use in developing new antimicrobial therapies .

Industrial Applications

Beyond medicinal uses, this compound is also valuable in the development of agrochemicals and dyes . The unique properties of benzothiazole derivatives allow them to be utilized in synthesizing various dyes and pigments used in textile and polymer industries .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzothiazole Acetamide Derivatives

Substituent Variations on the Benzothiazole Ring

The benzothiazole core is a common scaffold in medicinal chemistry, with substitutions at the 6-position significantly influencing electronic properties, solubility, and bioactivity. Below is a comparative analysis of key analogs:

Compound 6-Substituent Acetamide Modification Key Properties/Applications Reference
N-(6-Amino-1,3-benzothiazol-2-yl)acetamide dihydrochloride -NH₂ (dihydrochloride) None High solubility due to salt form; intermediate potential
N-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(4-chlorophenyl)acetamide -OCH₂CH₃ 2-(4-Chlorophenyl)acetamide Patent-listed; likely lipophilic
N-(6-Trifluoromethyl-1,3-benzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide -CF₃ 2-(3-Methoxyphenyl)acetamide Enhanced electron-withdrawing effects
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide -OCH₃ 2-(Adamantyl)acetamide Bulky adamantyl group; crystal structure analyzed
2-[(4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-[6-sulfamoylbenzothiazol-2-yl]acetamide -SO₂NH₂ Pyrimidinylthio-linked acetamide Carbonic anhydrase inhibitor (moderate activity)

Key Observations:

  • Amino Group (Target Compound): The 6-amino group in the dihydrochloride form enhances polarity and solubility compared to lipophilic substituents like ethoxy (-OCH₂CH₃) or trifluoromethyl (-CF₃) .
  • Its crystal structure reveals intermolecular hydrogen bonds (N–H⋯N) and S⋯S interactions, which stabilize the solid state .
  • Sulfamoyl Group: The sulfamoyl (-SO₂NH₂) derivative in exhibits moderate inhibition of carbonic anhydrase isoforms, highlighting the role of hydrogen-bonding substituents in enzyme interactions .

Pharmacological and Physicochemical Properties

  • Solubility: The dihydrochloride salt of the target compound likely offers superior aqueous solubility compared to neutral analogs like the adamantyl or trifluoromethyl derivatives .
  • Bioactivity: While the target compound’s bioactivity is unspecified, structural analogs demonstrate diverse applications. For example, the sulfamoyl derivative inhibits carbonic anhydrase, while adamantyl-containing compounds may target lipid-rich environments .
  • Synthetic Routes: Similar compounds are synthesized via reflux (e.g., adamantyl derivative in chloroform) or S-alkylation in DMF (e.g., sulfamoyl derivative), suggesting adaptable routes for modifying the target compound .

Structural and Crystallographic Insights

The adamantyl-containing analog () crystallizes in a triclinic P1 space group, forming H-bonded dimers via N–H⋯N interactions. The acetamide fragment adopts a planar conformation, while the adamantyl group occupies a gauche position relative to the C–N bond. This structural rigidity contrasts with the flexibility of the target compound’s amino group, which may permit diverse binding modes .

Biological Activity

N-(6-amino-1,3-benzothiazol-2-yl)acetamide dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparative efficacy with related compounds.

Chemical Structure and Properties

This compound is a benzothiazole derivative characterized by an amino group at the 6-position and an acetamide group. Its structural formula can be represented as follows:

C9H10Cl2N2S\text{C}_9\text{H}_{10}\text{Cl}_2\text{N}_2\text{S}

This compound exhibits solubility in polar solvents, which is advantageous for biological assays.

The biological activity of this compound primarily involves its interaction with specific molecular targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound inhibits enzymes involved in cell proliferation, contributing to its anticancer properties.
  • Antimicrobial Activity : It demonstrates significant inhibition against various microorganisms, suggesting potential as an antimicrobial agent .

Anticancer Properties

Research has shown that this compound exhibits anticancer activity through apoptosis induction in cancer cells. In vitro studies indicate that it effectively reduces cell viability in several cancer cell lines, including A431 and A549 .

Antimicrobial Effects

The compound has been evaluated for its antimicrobial properties. Studies reveal that it possesses activity against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

Recent investigations suggest that this compound may also exhibit anti-inflammatory effects by downregulating pro-inflammatory cytokines such as IL-6 and TNF-α .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other benzothiazole derivatives:

Compound NameBiological ActivityStructural Differences
N-(6-chlorobenzo[d]thiazol-2-yl)acetamideEnhanced antimicrobial activityChlorine substitution
N-(6-methoxy-1,3-benzothiazol-2-yl)acetamideAltered chemical reactivityMethoxy group presence
2-AminobenzothiazolePrecursor for various derivativesLacks acetamide functionality

These comparisons highlight how structural modifications can influence biological activity.

Case Studies and Research Findings

Several studies have documented the biological activities of benzothiazole derivatives:

  • Antitumor Activity : A study synthesized 25 novel benzothiazole compounds and found that some exhibited significant anticancer effects comparable to established chemotherapeutics .
  • Antimicrobial Evaluation : Research demonstrated that derivatives similar to this compound showed promising results against resistant bacterial strains .
  • Hypoglycemic Effects : In vivo studies on related compounds indicated potential antidiabetic properties, suggesting broader therapeutic applications beyond oncology .

Q & A

Q. What are the common synthetic routes for N-(6-amino-1,3-benzothiazol-2-yl)acetamide dihydrochloride and its derivatives?

Methodological Answer: The synthesis typically involves S-alkylation or amide coupling strategies. For example:

  • S-alkylation : Reacting 2-chloroacetamide derivatives with 6-aminobenzothiazole in polar aprotic solvents (e.g., DMF) using a base like K₂CO₃ to facilitate nucleophilic substitution .
  • Carbodiimide-mediated coupling : Using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxylic acids for amide bond formation with 6-aminobenzothiazole derivatives .
    Key considerations : Solvent choice (DMF, dichloromethane), temperature control (e.g., reflux conditions), and stoichiometric ratios of reactants to minimize side products.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

  • FT-IR : Confirms functional groups (e.g., NH₂ stretching at ~3178 cm⁻¹, C=O at ~1668 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.01–7.73 ppm) and carbon backbone .
  • X-ray diffraction : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯N and C–H⋯O interactions in triclinic P1 space groups) .
  • Elemental analysis : Validates purity and stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can researchers analyze the structure-activity relationship (SAR) using crystallographic data?

Methodological Answer:

  • Hydrogen-bonding analysis : Identify intermolecular interactions (e.g., N–H⋯N bonds) that stabilize ligand-enzyme complexes. For example, planar acetamide moieties in the crystal structure may enhance binding to enzyme active sites .
  • Conformational analysis : Compare dihedral angles (e.g., N–C–C–C = −96.5°) to assess steric effects on biological activity .
  • Docking studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase isoforms) based on crystallographic coordinates .

Q. What strategies are used to evaluate the compound’s biological activity against specific enzymes or pathways?

Methodological Answer:

  • Enzyme inhibition assays : Measure IC₅₀ values against isoforms (e.g., carbonic anhydrase II/XII) using stopped-flow CO₂ hydration assays .
  • Cell-based Wnt/β-catenin assays : Treat HEK293T cells with the compound and quantify luciferase reporter activity to assess Wnt pathway inhibition (IC₅₀ ~15 nM for IWP-2 analogs) .
  • Controls : Include reference inhibitors (e.g., acetazolamide for CA) and vehicle-treated samples to validate specificity.

Q. How can contradictions in biological activity data across studies be addressed?

Methodological Answer:

  • Isoform specificity : Test activity across multiple enzyme isoforms (e.g., CA I vs. CA XII) to identify selective inhibition .
  • Assay conditions : Standardize pH, temperature, and co-factor concentrations (e.g., Zn²⁺ for metalloenzymes) to reduce variability.
  • Compound purity : Verify via HPLC (>95%) to rule out impurities affecting results .

Q. What computational methods support experimental design for derivatives?

Methodological Answer:

  • Retrosynthetic analysis : Use databases (e.g., Reaxys, Pistachio) to predict feasible synthetic routes for novel analogs .
  • Molecular dynamics simulations : Assess solubility and stability of the dihydrochloride form in aqueous environments (e.g., using GROMACS) .
  • QSAR modeling : Corrogate electronic (HOMO/LUMO) and steric parameters (LogP) with activity data to guide derivative design .

Q. How does the dihydrochloride form influence physicochemical properties?

Methodological Answer:

  • Solubility : The HCl salt enhances aqueous solubility (e.g., >10 mg/mL in water), critical for in vitro assays .
  • Stability : Characterize hygroscopicity via TGA (thermal gravimetric analysis) and storage stability under varying pH (2–9) .
  • Bioavailability : Compare dissolution rates (e.g., USP apparatus) between freebase and salt forms .

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